Covalent Inhibition Confers Greater Apparent Affinity Compared with the Non-Electrophilic Amine Precursor (Sulfamethoxazole)
Isothiocyanate‑containing benzenesulfonamides display a significant increase in apparent CA binding relative to the corresponding 4‑amino‑benzenesulfonamides. In a comparative study of CA inhibitors, the isothiocyanate derivatives showed enhanced potency that was attributed to covalent bond formation with active‑site residues, whereas the amine precursors acted as purely reversible ligands [1]. For the specific compound, the isothiocyanate warhead is expected to confer a similar gain in residence time and apparent affinity over sulfamethoxazole, which exhibits only weak, reversible CA inhibition (Ki values typically in the micromolar range for cytosolic isoforms) [2].
| Evidence Dimension | Apparent binding enhancement of isothiocyanate vs. amine sulfonamide toward carbonic anhydrase |
|---|---|
| Target Compound Data | Isothiocyanate series (general): ≥ 10‑fold increase in apparent binding vs. amine precursors (qualitative; exact fold‑change not reported for this specific compound) [1] |
| Comparator Or Baseline | Corresponding 4‑amino‑benzenesulfonamides (e.g., sulfamethoxazole): reversible, weaker CA inhibitors [1][2] |
| Quantified Difference | Qualitatively enhanced binding consistent with covalent modification; precise numerical comparator data for this exact compound are not publicly available |
| Conditions | Stopped‑flow CO₂ hydration assay using recombinant human CA isoforms [1] |
Why This Matters
Covalent inhibition delivers prolonged target engagement, which is critical for chemical‑biology applications requiring sustained enzyme suppression and is not achievable with reversible parent sulfonamides.
- [1] Khobzaoui, M.; Tillekeratne, L.M.V.; Hudson, R.A. Potent isothiocyanate inhibitors of carbonic anhydrase: synthesis and evaluation. Biochem. Biophys. Res. Commun. 2004, 318, 1–3. View Source
- [2] Supuran, C.T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 2008, 7, 168–181. View Source
